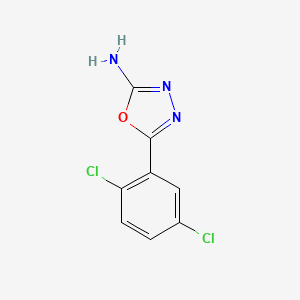

5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine

Description

Empirical Formula and Molecular Weight Analysis

The compound 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine is defined by the empirical formula C₈H₅Cl₂N₃O , which reflects its constituent atoms: 8 carbon, 5 hydrogen, 2 chlorine, 3 nitrogen, and 1 oxygen atom. The molecular weight, calculated as the sum of atomic masses, is 230.05 g/mol .

| Property | Value |

|---|---|

| Empirical Formula | C₈H₅Cl₂N₃O |

| Molecular Weight (g/mol) | 230.05 |

This molecular composition is consistent with the structural framework of 1,3,4-oxadiazole derivatives, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name This compound follows IUPAC rules for oxadiazole derivatives:

- Parent heterocycle : The 1,3,4-oxadiazole ring serves as the core structure.

- Substituents :

- A 2,5-dichlorophenyl group is attached to position 5 of the oxadiazole ring.

- An amine group (-NH₂) is bonded to position 2.

The numbering of the oxadiazole ring begins with the oxygen atom at position 1, followed by nitrogen atoms at positions 3 and 4. The phenyl substituent’s chlorine atoms are specified at the 2- and 5-positions to eliminate ambiguity.

CAS Registry Numbers and Alternative Identifiers

The compound is uniquely identified by the following registries:

| Identifier Type | Value | Source Reference |

|---|---|---|

| CAS Registry Number | 941869-82-5 | |

| ChemSpider ID | 16826023 | |

| PubChem Substance ID | DTXSID10193119 | |

| MDL Number | MFCD09743160 |

These identifiers facilitate precise referencing in chemical databases and regulatory documents. The CAS number 941869-82-5 is critical for procurement and safety documentation, while the ChemSpider and PubChem IDs enable structural and property queries in digital repositories.

Properties

IUPAC Name |

5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3O/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDLMNTWTPXEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NN=C(O2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dichlorobenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the oxadiazole ring.

Scientific Research Applications

Anticancer Activity

Research has shown that 1,3,4-oxadiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine have been screened for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of various substituted oxadiazoles and their testing against different cancer cell lines. Among them, certain derivatives demonstrated significant potency against CNS and renal cancer cell lines .

Enzyme Inhibition

The compound has been investigated as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The molecular docking studies indicated that these compounds could effectively block the active sites of these enzymes .

Antimicrobial Properties

Compounds within the oxadiazole class have been noted for their antimicrobial activities. The presence of the dichlorophenyl group enhances the biological interactions leading to improved efficacy against various pathogens.

Anti-inflammatory Effects

Some derivatives have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases. The dual functionality of the oxadiazole ring combined with the amine group contributes to these effects.

Case Study on Anticancer Efficacy

A notable study involved screening a series of 1,3,4-oxadiazoles for anticancer activity against a panel of human cancer cell lines from the National Cancer Institute (NCI). Among the tested compounds, those similar to this compound exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition in sensitive cell lines like SNB-75 and UO-31 .

Enzyme Inhibition Study

In a detailed docking study aimed at understanding the interaction between oxadiazole derivatives and cholinesterases, researchers found that specific substitutions on the phenyl ring significantly influenced binding affinity and enzyme inhibition rates. This insight is critical for designing more potent inhibitors for therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Implications

- Synthesis Efficiency : Photocatalytic methods (e.g., eosin-Y/CBr₄ under visible light) offer superior yields (up to 94%) for chlorophenyl derivatives compared to traditional cyclization .

- Bioactivity Trends : Dichlorophenyl and thienyl substituents enhance anticancer activity, likely via increased electrophilicity and target binding .

- Structural Flexibility : Substitution at the 5-position allows tuning of solubility and bioavailability without disrupting the oxadiazole core’s planarity .

Biological Activity

5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as an antioxidant. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHClNO. The oxadiazole ring system contributes to its pharmacological properties by acting as a bioisostere for various functional groups in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated against various cancer cell lines, demonstrating promising results.

Case Study: Anticancer Efficacy

A study assessed the cytotoxic effects of several oxadiazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against human colon adenocarcinoma (HT-29), human gastric carcinoma (GXF 251), and other cancer cell lines. The IC values ranged from 1.14 µM to 9.27 µM across different cell lines (Table 1).

| Cell Line | IC (µM) |

|---|---|

| HT-29 | 2.76 |

| GXF 251 | 9.27 |

| LXFA 629 | 1.14 |

| OVXF 899 | 4.50 |

The anticancer activity of this compound is believed to involve the disruption of microtubule dynamics and induction of apoptosis in cancer cells. This mechanism is similar to that observed in other oxadiazole derivatives which inhibit tubulin polymerization and induce mitotic arrest.

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been investigated extensively. Studies indicate that compounds bearing the oxadiazole moiety exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study of various oxadiazole derivatives, this compound showed significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 3.58 µM to 8.74 µM against selected microbial strains (Table 2).

| Microbial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.50 |

| Escherichia coli | 6.20 |

| Candida albicans | 7.80 |

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The antioxidant capacity of oxadiazole derivatives has been evaluated using various assays.

Findings on Antioxidant Activity

The DPPH radical scavenging assay demonstrated that this compound exhibited moderate antioxidant activity with an IC value comparable to ascorbic acid (Table 3).

| Compound | IC (µM) |

|---|---|

| Ascorbic Acid | 0.50 |

| This compound | 22.3 |

Structure–Activity Relationship (SAR)

The biological activity of oxadiazoles can be significantly influenced by their structural features. Substituents on the phenyl ring can alter the electronic properties and steric hindrance of the molecule.

Key Observations

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chlorine enhances antimicrobial activity.

- Electron-Donating Groups : Conversely, electron-donating groups improve antioxidant potential.

Q & A

Q. How is regioselectivity achieved in cyclization reactions?

- Methodological Answer : Regioselectivity in oxadiazole formation is controlled by precursor design (e.g., substituent positioning on phenyl rings) and catalyst choice. Manganese(II) acetate favors 1,3,4-oxadiazole over thiadiazole formation by stabilizing intermediate tautomers, as shown in mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.